

Comparative analysis of "Peonidin 3,5-diglucoside" from different plant sources

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Compound of Interest

Compound Name: *Peonidin 3,5-diglucoside*

Cat. No.: *B15595673*

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A Comparative Analysis of Peonidin 3,5-diglucoside from Diverse Flora

For Researchers, Scientists, and Drug Development Professionals

Peonidin 3,5-diglucoside, a prominent anthocyanin, is a natural pigment responsible for the vibrant red and purple hues in a variety of plant species. Beyond its role as a colorant, this compound is garnering significant interest within the scientific community for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. This guide provides a comparative analysis of **Peonidin 3,5-diglucoside** from different plant sources, offering valuable insights for researchers and professionals in drug development. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of this promising phytochemical.

Quantitative Analysis of Peonidin 3,5-diglucoside

The concentration of **Peonidin 3,5-diglucoside** varies significantly among different plant sources. This variation can be attributed to genetic factors, environmental conditions, and post-harvest handling. The following table summarizes the quantitative data on the content of **Peonidin 3,5-diglucoside** in several plant species, as determined by high-performance liquid chromatography (HPLC).

Plant Source	Cultivar/Variety	Plant Part	Peonidin 3,5-diglucoside Content (mg/100g Fresh Weight)	Reference
Grapes (<i>Vitis vinifera</i>)	Purple Muscadine	Skin	3.8 - 7.3	[1]
Grapes (<i>Vitis coignetiae</i> x <i>Vitis labrusca</i>)	Oll-Meoru	Juice	Major Anthocyanin (exact value not specified)	[2]
Blueberry (<i>Vaccinium</i> sp.)	Brightwell	Mature Fruit	Present (quantification not specified for this specific diglucoside)	[3]
Flemingia chappar	-	-	Present	

Note: The purity of the isolated **Peonidin 3,5-diglucoside** is often reported to be >97% when purified using methods such as preparative HPLC.

Biological Activities and Signaling Pathways

Peonidin 3,5-diglucoside, like other anthocyanins, exhibits a range of biological activities that are of interest for drug development. While direct comparative studies on the bioactivity of this specific compound from different plant sources are limited, research on peonidin-based anthocyanins and related compounds provides insights into its potential mechanisms of action.

Antioxidant Activity

The antioxidant capacity of peonidin derivatives has been well-documented. Peonidin-based anthocyanins from purple sweet potato have demonstrated significant radical scavenging activity against DPPH and superoxide anions[4]. The antioxidant potential of anthocyanins is

influenced by their molecular structure, including the number and arrangement of hydroxyl groups[5][6].

Assay	Compound	Source	Antioxidant Capacity	Reference
DPPH Radical Scavenging	Peonidin-based anthocyanins	Purple Sweet Potato	Good	[4]
Superoxide Anion Scavenging	Peonidin-based anthocyanins	Purple Sweet Potato	Good	[4]
Total Reducing Power	Peonidin-based anthocyanins	Purple Sweet Potato	Good	[4]
Fe2+ Chelating Ability	Peonidin-based anthocyanins	Purple Sweet Potato	Good	[4]

Anti-inflammatory Activity

Anthocyanins, including those based on peonidin, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, related anthocyanins like delphinidin 3-sambubioside have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) by downregulating the MAPK and NF- κ B signaling pathways[7]. It is plausible that **Peonidin 3,5-diglucoside** from various plant sources would exhibit similar anti-inflammatory properties through the modulation of these critical inflammatory pathways.

Experimental Protocols

The extraction, purification, and quantification of **Peonidin 3,5-diglucoside** are crucial steps for its characterization and further investigation. The following are detailed methodologies for these key experiments.

Extraction of Peonidin 3,5-diglucoside

A common method for extracting anthocyanins from plant material involves the use of acidified solvents to enhance their stability.

Materials:

- Plant material (e.g., grape skins, blueberries), freeze-dried and powdered
- Extraction solvent: Methanol or ethanol with 0.1% HCl (v/v)
- Centrifuge
- Rotary evaporator

Protocol:

- Mix the powdered plant material with the acidified extraction solvent (1:10 w/v).
- Agitate the mixture for 1-2 hours at room temperature, protected from light.
- Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid material.
- Collect the supernatant.
- Repeat the extraction process on the pellet to maximize the yield.
- Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Purification by Solid-Phase Extraction (SPE)

SPE is a widely used technique for purifying and concentrating anthocyanins from crude extracts.

Materials:

- C18 SPE cartridge
- Acidified water (0.01% HCl)
- Acidified methanol (0.01% HCl)
- Ethyl acetate

Protocol:

- Condition the C18 SPE cartridge by passing methanol followed by acidified water through it.
- Load the crude extract onto the cartridge.
- Wash the cartridge with acidified water to remove sugars and other polar impurities.
- Wash the cartridge with ethyl acetate to remove less polar impurities.
- Elute the anthocyanins with acidified methanol.
- Collect the eluate containing the purified anthocyanins.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the separation and quantification of individual anthocyanins.

Instrumentation:

- HPLC system with a Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- Solvent A: 5% Formic acid in water
- Solvent B: Acetonitrile

Gradient Elution:

- A linear gradient is typically used, starting with a low percentage of solvent B and gradually increasing to elute the different anthocyanins. A common gradient might be from 10% to 30% B over 30 minutes.

Detection:

- The DAD is set to monitor at 520 nm, the characteristic absorbance maximum for anthocyanins.

Quantification:

- A calibration curve is generated using a pure standard of **Peonidin 3,5-diglucoside** of known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

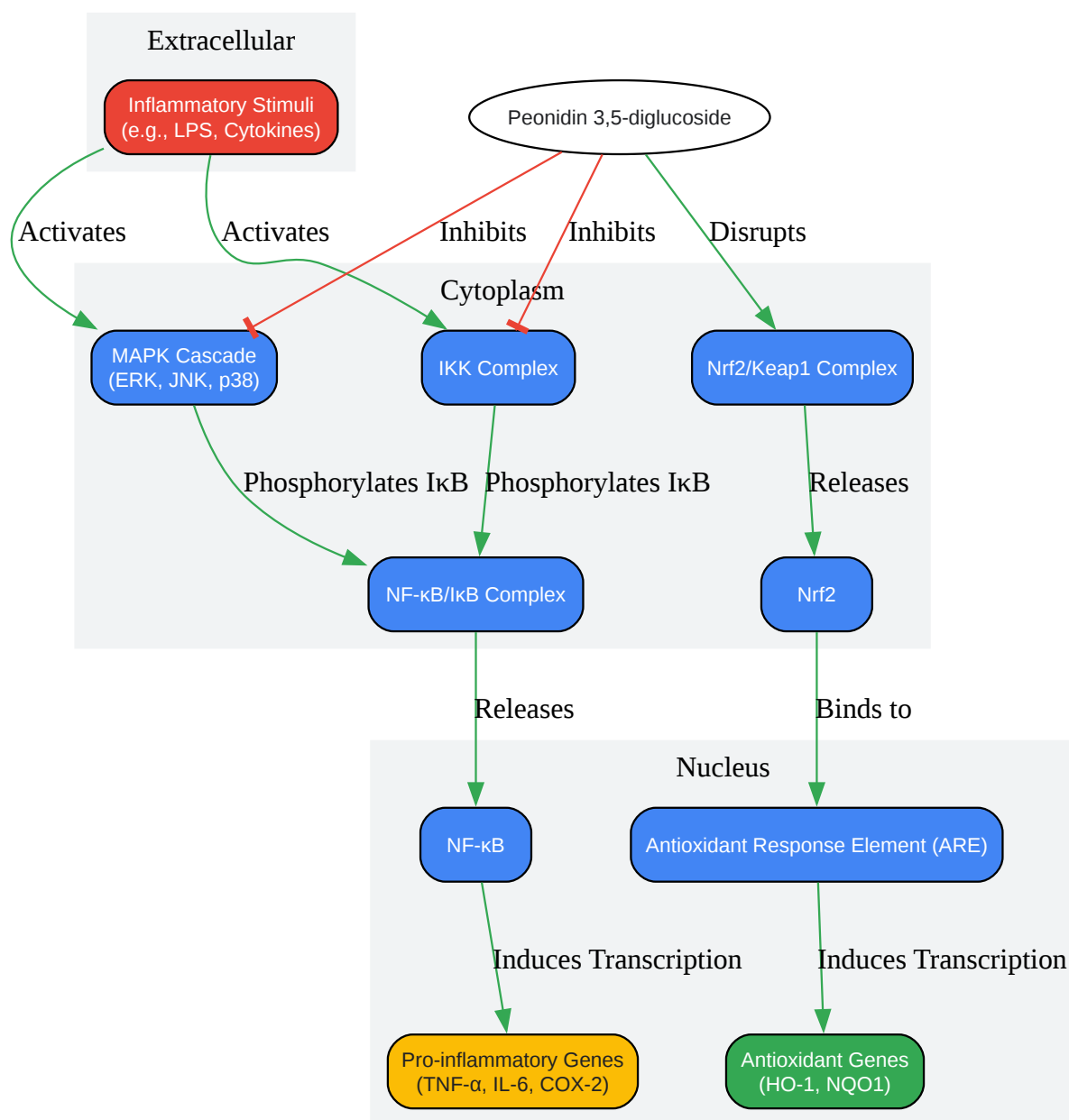
Visualizations

To further elucidate the experimental and biological contexts of **Peonidin 3,5-diglucoside**, the following diagrams are provided.



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Caption: Experimental workflow for the extraction and purification of **Peonidin 3,5-diglucoside**.



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Caption: Potential signaling pathways modulated by **Peonidin 3,5-diglucoside**.

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